molecular formula C12H12Br2N2 B10764570 Diquat-d4 Dibromide

Diquat-d4 Dibromide

Cat. No.: B10764570
M. Wt: 348.07 g/mol
InChI Key: ODPOAESBSUKMHD-KBJDMKPDSA-L
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Description

Diquat-d4 dibromide (CAS: 6385-62-2) is a deuterated analog of diquat dibromide (CAS: 85-00-7), a bipyridylium herbicide widely used for aquatic weed control and desiccation. The compound is chemically designated as 1,1'-ethylene-2,2'-bipyridylium-d4 dibromide, where four hydrogen atoms are replaced with deuterium, enhancing its utility as an internal standard in analytical chemistry (e.g., LC-MS/MS) for precise quantification of diquat residues in environmental and biological matrices . Its molecular formula is C₁₂H₈D₄N₂Br₂, with a molecular weight of 362.04 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diquat-d4 Dibromide involves the incorporation of deuterium atoms into the Diquat Dibromide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the bipyridyl core, followed by the introduction of deuterium atoms through catalytic hydrogenation using deuterium gas. The final step involves the formation of the dibromide salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment for handling deuterium gas and the implementation of quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Redox Behavior and Oxidative Stress

Diquat-d4 undergoes redox cycling in biological systems, generating reactive oxygen species (ROS):

  • Electron transfer : Accepts electrons from NADPH oxidases, forming a radical cation (DQ+\text{DQ}^{·+}) .

  • ROS production : DQ+\text{DQ}^{·+} reacts with O₂, producing superoxide (O2\text{O}_2^{·-}) and hydrogen peroxide (H2O2\text{H}_2\text{O}_2) .

Biological Impact :

  • Elevated ROS induce lipid peroxidation (↑ malondialdehyde) .

  • Depletes glutathione (GSH) and disrupts antioxidant enzymes (SOD, CAT) .

  • Deuterium substitution may slightly alter reaction rates due to kinetic isotope effects, though biological activity remains comparable to non-deuterated diquat .

Metabolic Pathways

In vivo studies using deuterated analogs reveal:

OrganismMetabolic PathwayKey Findings
GoatsOral administration (90 ppm feed)Residues detected in milk, liver, kidney
PlantsPre-harvest desiccation (tomatoes, potatoes)Rapid degradation to polar metabolites

Analytical Use :

  • Diquat-d4 serves as an internal standard in LC-MS for quantifying non-deuterated diquat in plant tissues .

  • Extraction protocols avoid glassware due to diquat’s adhesion properties .

Stability and Decomposition

  • Thermal stability : Stable below 120°C; decomposes at higher temperatures .

  • pH sensitivity : Degrades in strong acids/bases (e.g., trichloroacetic acid) .

  • Incompatibilities : Reacts with strong oxidizers (e.g., peroxides), producing hazardous gases .

Environmental and Analytical Reactions

  • Photodegradation : Under UV light, diquat-d4 undergoes cleavage of the bipyridylium ring, forming smaller organic fragments .

  • Adsorption : Binds strongly to soil organic matter, limiting mobility but prolonging residual activity .

Scientific Research Applications

Agricultural Applications

Diquat-d4 dibromide is primarily used as an herbicide to control unwanted vegetation in various agricultural settings. Its applications include:

  • Aquatic Weed Control : this compound is effective in controlling aquatic weeds, making it popular for managing water bodies and irrigation systems. It acts by disrupting photosynthesis, leading to rapid plant death .
  • Desiccation of Crops : The compound is utilized for the desiccation of potato vines and seed crops before harvest. This process helps in uniform ripening and facilitates easier harvesting .
  • Sugarcane Flowering Control : this compound is also employed to regulate flowering in sugarcane, which can enhance yield and quality .

Toxicological Research

Research on this compound has revealed significant insights into its toxicological effects:

  • Developmental Toxicity : Studies indicate that exposure to diquat can cause developmental anomalies in laboratory animals, particularly in rats and rabbits. The no-observed-effect level (NOEL) for developmental effects was found to be less than 1.0 mg/kg .
  • Genotoxicity Studies : While diquat did not show mutagenic effects in certain assays, it induced chromosomal aberrations in human lymphocytes and caused unscheduled DNA synthesis in vitro. However, these effects were not observed in vivo, suggesting a complex interaction with genetic material .
  • Acute Poisoning Cases : Clinical case studies have documented instances of diquat poisoning, highlighting the compound's severe toxicity when ingested. Two cases involving adolescent children demonstrated differing clinical outcomes based on the timing of treatment interventions such as hemoperfusion .

Environmental Impact Studies

The environmental implications of this compound have been a focus of research due to its widespread use:

  • Aquatic Toxicity : Studies comparing the toxicity of diquat and its metabolites to aquatic organisms, such as zebrafish, have shown significant ecological risks. The findings suggest that both the parent compound and its breakdown products can adversely affect non-target species .
  • Metabolism in Plants : Research has investigated how diquat is metabolized in various crops, including tomatoes and potatoes. These studies help understand residue levels that may persist post-application and their potential impact on food safety .

Case Study 1: Diquat Resistance in Genotypes

A study quantified the resistance levels of different genotypes to diquat, revealing an 8.5-fold difference between the most resistant and susceptible strains of S. polyrhiza. The research highlighted physiological changes such as antioxidant enzyme activity that correlated with resistance levels .

Case Study 2: Clinical Outcomes of Diquat Poisoning

In a comparative analysis of two cases of juvenile diquat poisoning, researchers noted significant differences in clinical outcomes based on treatment timing. Early intervention with hemoperfusion led to better recovery metrics compared to delayed treatment, underscoring the importance of prompt medical response .

Summary Table of Applications

Application AreaSpecific UseKey Findings/Notes
Agricultural ControlAquatic weed managementEffective against various aquatic weeds
Crop desiccationFacilitates harvesting
Flowering control in sugarcaneEnhances yield
Toxicological ResearchDevelopmental effectsNOEL < 1.0 mg/kg
GenotoxicityIn vitro effects not observed in vivo
Environmental ImpactAquatic toxicitySignificant risks to non-target species
Plant metabolism studiesResidue levels affect food safety

Mechanism of Action

Diquat-d4 Dibromide exerts its effects by generating reactive oxygen species upon exposure to light. These reactive species cause oxidative damage to cellular components, leading to cell death. The compound targets the photosynthetic machinery in plants, disrupting the electron transport chain and ultimately causing desiccation and necrosis.

Comparison with Similar Compounds

Structural and Functional Analogues

Diquat Dibromide (Non-deuterated)

  • Structure : 1,1'-ethylene-2,2'-bipyridylium dibromide.
  • Molecular Formula : C₁₂H₁₂N₂Br₂.
  • Key Differences :
    • Lack of deuterium atoms in the bipyridylium core.
    • Identical herbicidal mechanism (photosystem I inhibitor) but lower analytical specificity compared to the deuterated form .
  • Applications : Broad-spectrum herbicide for aquatic and terrestrial plants .
  • Toxicity : LD₅₀ (oral, rat) = 231 mg/kg; induces oxidative stress via redox cycling, generating reactive oxygen species (ROS) .

Paraquat (1,1'-Dimethyl-4,4'-bipyridinium Dichloride)

  • Structure : 1,1'-dimethyl-4,4'-bipyridinium dichloride.
  • Molecular Formula : C₁₂H₁₄N₂Cl₂.
  • Key Differences :
    • Methyl groups at the 1,1' positions instead of ethylene bridge.
    • Higher mammalian toxicity (LD₅₀ oral, rat = 100 mg/kg) due to preferential accumulation in lung tissue via polyamine transporters .
  • Mechanism : Similar ROS generation but targets NADPH oxidase in pulmonary cells .

Cyperquat

  • Structure : 1,1'-trimethylene-2,2'-bipyridylium dibromide.
  • Molecular Formula : C₁₃H₁₄N₂Br₂.
  • Key Differences :
    • Three-carbon methylene bridge instead of ethylene.
    • Lower environmental persistence and reduced herbicidal efficacy compared to diquat .

Physicochemical Properties

Property Diquat-d4 Dibromide Diquat Dibromide Paraquat Cyperquat
Solubility (Water) 70 g/L (20°C) 70 g/L 620 g/L 45 g/L
Log P (Octanol-Water) -4.2 -4.2 -4.5 -3.8
Stability Stable in acidic pH Stable in acidic pH Degrades in UV light Hydrolyzes in alkaline conditions
Synthesis Yield 80–82% (one-pot method with SeBr₂) 75–80% 65–70% (via Grignard reaction) 60–65%

Toxicological and Environmental Profiles

This compound

  • Toxicity: Equivalent to non-deuterated diquat in biological systems but used at trace levels in analytics, minimizing exposure risks .

Paraquat

  • Toxicity : Highly toxic to humans (fatal above 10 mL ingestion); banned in >50 countries due to pulmonary fibrosis risk .
  • Environmental Persistence : Moderate (DT₅₀ = 30–100 days in soil) .

Cyperquat

  • Degradation : Rapid hydrolysis in alkaline soils (DT₅₀ = 7 days) .

Research Findings and Key Studies

  • Synthetic Efficiency : this compound is synthesized via a one-pot reaction of selenium dibromide and Z,Z-cycloocta-1,5-diene in methylene chloride, achieving 80–82% yield . Paraquat synthesis involves costlier intermediates, lowering scalability .
  • Oxidative Stress : Diquat induces prolonged oxidative stress in mammals (up to 28 days post-exposure), evidenced by suppressed SOD and GSH-Px activity in swine models . Paraquat’s effects are more acute but resolve faster (7–14 days) .
  • Regulatory Status : Diquat is approved for aquatic use in the EU and USA, whereas paraquat faces strict restrictions .

Biological Activity

Diquat-d4 dibromide is a derivative of the herbicide diquat, which is widely used for its efficacy in controlling various weed species. Understanding its biological activity is critical for assessing its environmental impact, therapeutic potential, and safety in agricultural practices. This article synthesizes current research findings, including case studies, pharmacokinetics, and toxicological data.

This compound has the chemical formula C12_{12}H12_{12}Br2_2N2_2 and a molar mass of 344.050 g/mol. It operates primarily as a contact herbicide by inhibiting photosynthesis. The mechanism involves the acceptance of an electron from photosystem I, leading to the formation of reactive oxygen species (ROS) that damage plant tissues . This action is critical for its effectiveness against a broad spectrum of weeds.

Pharmacokinetics

The absorption and metabolism of this compound have been studied extensively:

  • Absorption : Only 0.3% of topically applied diquat is absorbed through human skin, while intravenous administration shows a half-life of approximately 4 hours .
  • Excretion : In animal studies, about 61.7% of the administered dose is excreted in urine within five days . For instance, goats metabolize diquat differently compared to other animals, with only about 20% of radiolabeled diquat found in their milk .

Toxicological Profile

This compound exhibits moderate toxicity in humans and animals:

  • Acute Toxicity : Ingesting doses above 10 ml can be lethal. Clinical cases have shown significant variations in symptoms based on treatment timing; for example, one child exhibited lung injury due to delayed treatment .
  • Chronic Effects : Long-term exposure has been associated with cataracts in rats and developmental anomalies in rabbits at low doses . The estimated no-effect level (NOEL) for cataracts was determined to be 3.3 mg/kg/day .

Case Study 1: Diquat Poisoning in Adolescents

Two cases involving adolescent children revealed dynamic clinical manifestations post-exposure to diquat. The treatment outcomes differed significantly based on the timing of hemoperfusion, highlighting the importance of prompt medical intervention .

Parameter Child A Child B
Hemoperfusion TimingEarlyDelayed
Lung InjuryNonePresent
Biochemical ChangesMildSignificant

Case Study 2: Metabolism in Goats

A study on lactating goats showed that after oral administration of radiolabeled diquat, the majority was excreted unchanged in urine, with minimal accumulation in milk . This raises concerns about potential residues in dairy products.

Antioxidant Mechanisms in Resistance

Research on Spirodela polyrhiza (giant duckweed) has illustrated that different genotypes exhibit varying resistance levels to diquat due to differences in antioxidant capacities. For instance:

  • Resistant genotypes maintained higher superoxide dismutase (SOD) activity under diquat exposure compared to susceptible ones .
  • The GSH/GSSG ratio was significantly correlated with diquat tissue concentration after 24 hours, suggesting that antioxidant processes play a crucial role in short-term protection against oxidative stress induced by diquat .

Summary of Findings

The biological activity of this compound encompasses a complex interplay between its herbicidal action, pharmacokinetics, toxicological effects, and resistance mechanisms observed in various plant species. The following table summarizes key findings:

Aspect Details
Chemical Formula C12_{12}H12_{12}Br2_2N2_2
Molar Mass 344.050 g/mol
Mechanism of Action Inhibits photosynthesis via ROS generation
Acute Toxicity Lethal doses >10 ml
Chronic Effects Cataracts and developmental anomalies
Resistance Mechanisms Enhanced SOD activity and stable antioxidant ratios

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Diquat-d4 Dibromide in environmental and biological samples?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards. Prepare stock solutions by dissolving crystalline this compound in inert gas-purged solvents (e.g., methanol or DMSO). Validate purity via infrared spectroscopy (4000–400 cm⁻¹ range) and ion chromatography for bromide verification . Calibrate instruments using a standard curve of peak intensity ratios between deuterated and non-deuterated forms to account for batch-specific variations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : For solid-phase exposure ≥0.5 mg/m³, use MSHA/NIOSH-approved supplied-air respirators with full-facepiece pressure-demand modes. Combine with auxiliary self-contained breathing apparatus for enhanced protection. Implement exhaust ventilation, rigorous housekeeping, and hygiene practices. Monitor exposure using industrial hygiene surveys and consult occupational health services for medical evaluations .

Q. How should researchers design experiments to study this compound’s translocation in plant systems?

  • Methodological Answer : Use hydroponic systems with concentrations ranging from 5% to 40% to assess systemic vs. contact herbicide effects. Measure translocation direction and extent via destructive sampling of root and foliar tissues. For angiosperms like Robinia pseudo-acacia, combine histological staining with quantitative PCR to track molecular interactions .

Q. What spectroscopic techniques confirm the structural integrity of this compound stock solutions?

  • Methodological Answer : Perform FT-IR spectroscopy (4000–400 cm⁻¹) to compare sample spectra against reference standards. Validate deuterium incorporation (≥99%) using mass spectrometry and monitor UV-Vis absorbance at λmax = 309 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in oxidative stress biomarker data across this compound toxicity studies?

  • Methodological Answer : Discrepancies in malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) levels may arise from species-specific metabolic pathways. Normalize data using tissue-specific protein content and employ multivariate regression to account for confounding variables (e.g., exposure duration, organism age). Cross-validate findings with <i>in vitro</i> assays using human cell lines .

Q. What statistical models reconcile conflicting data on this compound’s environmental persistence versus lab degradation rates?

  • Methodological Answer : Apply mixed-effects models to analyze degradation kinetics under controlled (lab) vs. variable (field) conditions. Incorporate covariates like soil pH, microbial activity, and UV exposure. Use accelerated stability testing (e.g., 40°C/75% RH) to simulate long-term environmental breakdown and compare with EPA tolerance reassessment data .

Q. How should dose-response studies address biphasic effects observed in this compound exposure?

  • Methodological Answer : Implement a hormetic dose-response framework with ≥10 concentration levels (0.1–100 mg/kg). Assess mitotic index (MI), micronucleus (MN) formation, and chromosomal aberrations (CAs) in model organisms. Use nonlinear regression (e.g., Hill equation) to quantify low-dose stimulation vs. high-dose inhibition patterns .

Q. What mechanistic models explain this compound’s differential accumulation in plant root vs. foliar tissues?

  • Methodological Answer : Develop compartmental pharmacokinetic models integrating apoplastic and symplastic transport rates. Parameterize using translocation data from hydroponic studies and validate via autoradiography with <sup>14</sup>C-labeled analogs. Account for ion-trapping effects driven by xylem pH gradients .

Q. How can molecular dynamics simulations predict this compound’s interactions with lipid bilayers?

  • Methodological Answer : Simulate using all-atom force fields (e.g., CHARMM36) to model herbicide insertion into phospholipid membranes. Calculate free energy profiles (umbrella sampling) and correlate with experimental membrane permeability assays. Validate predictions using neutron reflectometry .

Q. What ethical frameworks govern human exposure studies for this compound risk assessment?

  • Methodological Answer : Adhere to 40 CFR 26 guidelines for intentional dosing studies. Obtain approval from institutional review boards (IRBs) and align protocols with EPA’s PHED/AHETF databases. Use probabilistic exposure models (e.g., Markov chain Monte Carlo) to extrapolate occupational risks without direct human trials .

Properties

Molecular Formula

C12H12Br2N2

Molecular Weight

348.07 g/mol

IUPAC Name

8,8,9,9-tetradeuterio-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide

InChI

InChI=1S/C12H12N2.2BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2/i9D2,10D2;;

InChI Key

ODPOAESBSUKMHD-KBJDMKPDSA-L

Isomeric SMILES

[2H]C1(C([N+]2=CC=CC=C2C3=CC=CC=[N+]31)([2H])[2H])[2H].[Br-].[Br-]

Canonical SMILES

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-]

Origin of Product

United States

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